

Application Notes and Protocols for 2-Phenylnicotinonitrile Derivatives as Kinase Inhibitors

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Compound of Interest

Compound Name: 2-Phenylnicotinonitrile

Cat. No.: B1369846

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Authored by a Senior Application Scientist

Abstract

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The **2-phenylnicotinonitrile** scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors. This guide provides an in-depth exploration of **2-phenylnicotinonitrile** derivatives, covering their synthesis, mechanism of action, and protocols for their evaluation as kinase inhibitors. We will delve into their effects on key signaling pathways such as RET, Src, and Pim, providing detailed experimental procedures and data interpretation guidelines to empower researchers in their drug discovery efforts.

Introduction: The Promise of the 2-Phenylnicotinonitrile Scaffold

The landscape of kinase inhibitor discovery is continually evolving, with an emphasis on developing targeted therapies that offer improved efficacy and reduced off-target effects. The **2-phenylnicotinonitrile** core structure has garnered significant attention due to its synthetic tractability and its ability to be readily modified to achieve high affinity and selectivity for various

kinase targets. These compounds typically function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. This mode of action effectively shuts down aberrant signaling cascades that drive disease progression.

Mechanism of Action: Targeting Key Oncogenic Kinases

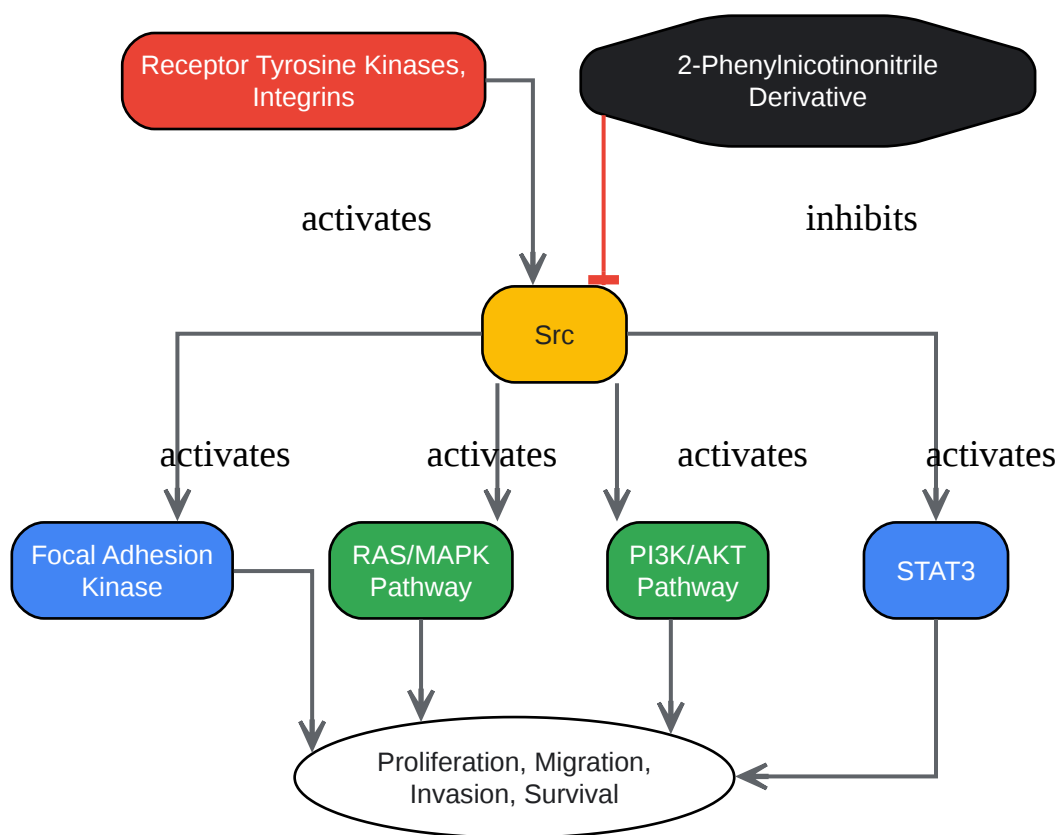
2-Phenylnicotinonitrile derivatives have demonstrated inhibitory activity against a range of kinases implicated in cancer and other diseases. Here, we focus on three prominent examples: RET, Src, and Pim kinases.

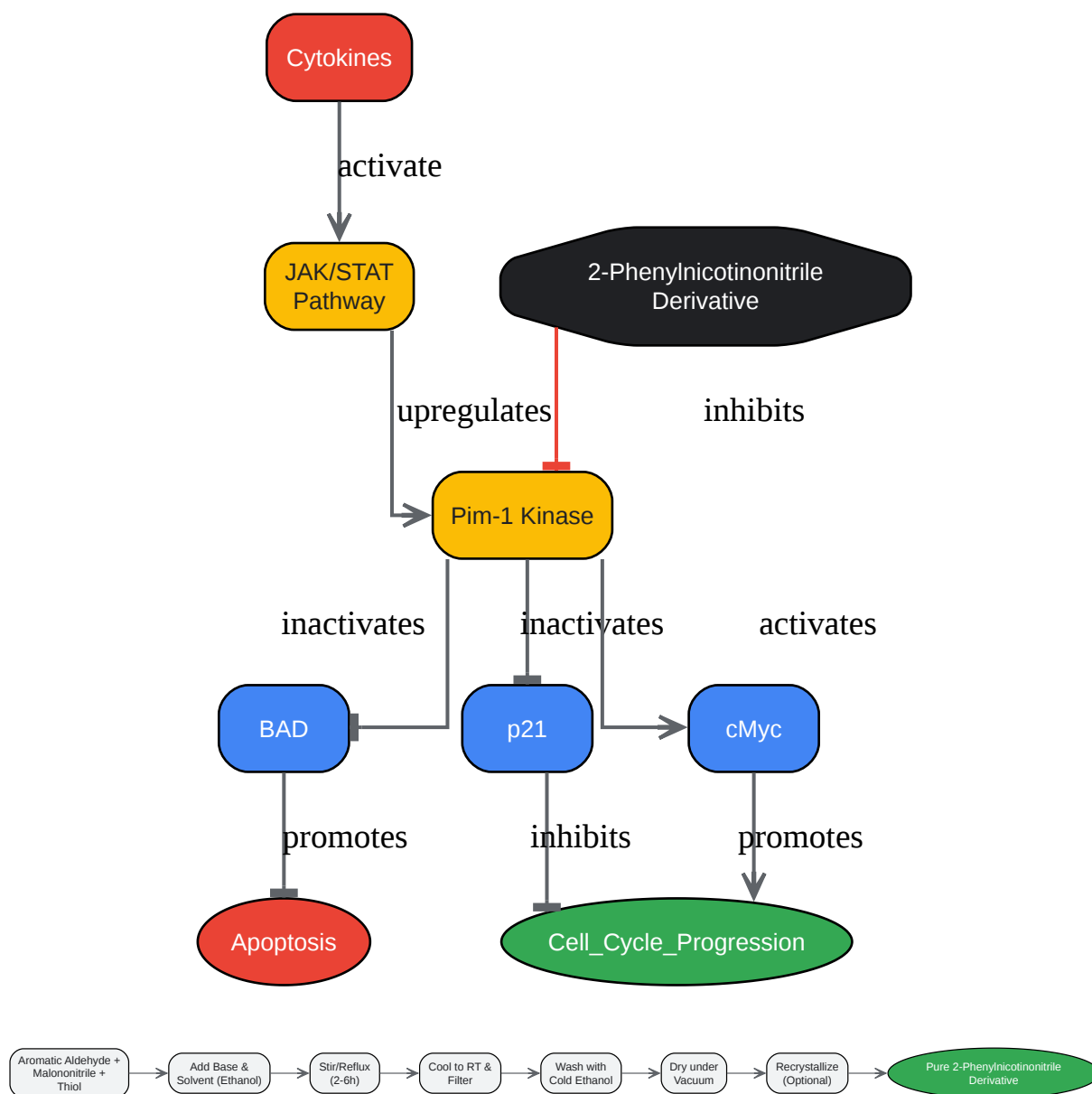
RET Tyrosine Kinase Inhibition

The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in the development of the nervous and renal systems.^{[1][2][3]} Activating mutations and fusions of the RET gene are oncogenic drivers in various cancers, including thyroid and non-small cell lung cancer.^[2] **2-Phenylnicotinonitrile** derivatives have been identified as potent inhibitors of RET kinase.^[4]

RET Signaling Pathway:

Upon binding of its ligand, glial cell line-derived neurotrophic factor (GDNF), RET dimerizes and undergoes autophosphorylation, initiating downstream signaling through pathways such as RAS/MAPK and PI3K/AKT, which promote cell proliferation, survival, and differentiation.^{[1][2]}





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